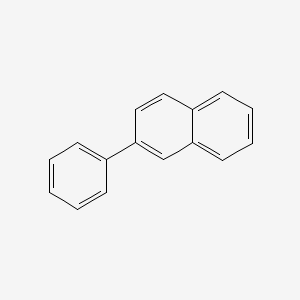

2-Phenylnaphthalene

Descripción general

Descripción

2-Phenylnaphthalene is a useful research compound. Its molecular formula is C16H12 and its molecular weight is 204.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Estrogen Receptor Agonists

2-Phenylnaphthalenes have been reported to exhibit potent estrogen receptor (ER-β) agonistic activity . This property makes them relevant in the field of medicinal chemistry, particularly for developing compounds that interact with estrogen receptors. Such agonists may have applications in hormone replacement therapy, cancer treatment, and other health-related areas.

Material Chemistry: Naphthalene-Based Scaffolds

The naphthalene scaffold, including 2-phenylnaphthalene, has utility in synthetic and material chemistry . Researchers explore its use as a core structure for designing novel materials, such as polymers, liquid crystals, and functionalized surfaces. The aromatic nature of naphthalene contributes to its stability and electronic properties.

Natural Product Synthesis: Naphthalene Core

Several natural products, including rifampicin/rifamycin and gossypol, contain a naphthalene core in their structures . Researchers use 2-phenylnaphthalene as a starting material for the synthesis of such natural products. Understanding its reactivity and functionalization pathways is crucial for efficient synthesis.

Analytical Chemistry: Heavy Oil Fraction Analysis

In analytical chemistry, 2-phenylnaphthalene has been studied in the context of heavy oil fractions from high-temperature coal tar . Techniques like capillary gas chromatography and Fourier transform infrared spectrometry help analyze its composition. Understanding its behavior in complex mixtures aids in characterizing petroleum-derived products.

Organic Synthesis: Methods for Naphthalene Core Preparation

Researchers employ various methods to prepare the naphthalene core, which serves as a starting point for 2-phenylnaphthalene synthesis. These methods include [4+2] Diels–Alder cycloaddition, benzannulation, metal-mediated cyclization, strained ring rearrangement, and Lewis acid-catalyzed intramolecular cyclization reactions . Each approach offers unique advantages and challenges.

Mecanismo De Acción

Target of Action

The primary target of 2-Phenylnaphthalene is the Estrogen receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

2-Phenylnaphthalene interacts with ERβ through two different binding orientations . The compound’s phenol moiety mimics the A-ring of genistein, a known ligand of ERβ . This interaction leads to the activation of ERβ, which then regulates the transcription of target genes .

Biochemical Pathways

Upon activation by 2-Phenylnaphthalene, ERβ modulates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways play a pivotal role in regulating immune response, inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight (2042665 g/mol) , and the presence of functional groups that can undergo metabolic transformations .

Result of Action

2-Phenylnaphthalene exhibits anti-inflammatory activity by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-II, and inhibiting the production of nitric oxide, interleukin-6, and tumor necrosis factor-α . It also inhibits the activation of NF-κB by decreasing the degradation of IκB and the nuclear translocation of the NF-κB subunit p65 . Furthermore, it attenuates the phosphorylation of ERK, p38, and JNK .

Propiedades

IUPAC Name |

2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURIHPLQSRVWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060614 | |

| Record name | 2-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612-94-2, 35465-71-5 | |

| Record name | 2-Phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of hydroxyl groups on the 2-phenylnaphthalene scaffold affect its cytotoxic activity against MCF-7 breast cancer cells?

A1: Research indicates that the presence of a hydroxyl group at the C-7 position of the naphthalene ring significantly enhances cytotoxicity. Additional hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also contribute to increased activity, although to a lesser extent. Interestingly, a hydroxyl group at the C-3' position of the phenyl ring appears to slightly reduce cytotoxicity. []

Q2: Can you elaborate on the mechanism by which 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) induces apoptosis in MCF-7 cells?

A2: PNAP-6h exerts its pro-apoptotic effects through a multifaceted mechanism. It promotes Fas expression, elevates PARP activity, and upregulates caspase-7, -8, and -9 expression. This, in turn, increases the Bax/Bcl-2 ratio and stimulates the phosphorylation of p38. Concurrently, PNAP-6h reduces ERK phosphorylation. []

Q3: Beyond hydroxyl groups, what other structural modifications of 2-phenylnaphthalene have been explored for anti-cancer activity?

A3: Scientists have investigated a range of 2-phenylnaphthalene derivatives, incorporating diverse substituents. For instance, benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives, inspired by the "2-phenylnaphthalene-type" structural pattern, demonstrated promising antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. []

Q4: Have any studies investigated the potential of 2-phenylnaphthalene derivatives to inhibit firefly luciferase?

A4: Yes, research has identified a series of 2-phenylnaphthalenes that act as firefly luciferase inhibitors. These compounds exhibit inhibitory activity both in vitro and in vivo. Notably, compound 5, a specific derivative within this series, demonstrated substantial systemic inhibition in transgenic mice. Kinetic studies revealed that compound 5 competitively targets the aminoluciferin substrate binding site while exhibiting non-competitive inhibition with respect to ATP. []

Q5: Tetramethoxystilbene, a derivative of 2-phenylnaphthalene, shows promising anti-inflammatory activity. What is its mechanism of action?

A5: Tetramethoxystilbene (4o) has been shown to inhibit the assembly of the NLRP3 inflammasome complex, a critical component of the inflammatory response. It achieves this by interfering with the oligomerization of apoptosis-associated speck-like protein (ASC), a key step in the formation of the NLRP3 inflammasome. This disruption ultimately prevents caspase-1 activation and the subsequent release of mature interleukin-1β (IL-1β). []

Q6: How have computational methods been employed to understand the structure-activity relationships of 2-phenylnaphthalene derivatives?

A6: Self-training artificial neural networks (STANN) have been successfully applied to model the activity of 2-phenylnaphthalene inhibitors targeting the estrogen receptor α (ERα). This approach leverages topological, geometric, and electronic descriptors to predict the antiseptic potency of these compounds, surpassing the predictive power of traditional multiple linear regression models. []

Q7: What is the significance of the packing coefficient in liquid 2-phenylnaphthalene, and how is it determined?

A7: The packing coefficient provides insights into the arrangement of molecules within liquid 2-phenylnaphthalene. X-ray structural analysis, specifically the analysis of the angular intensity distribution of scattered X-rays, is used to determine the packing coefficient. This analysis revealed a value of 0.64 at 396 K, aligning with typical values observed for liquids. []

Q8: Can you describe an efficient synthetic route for the preparation of 2-phenylnaphthalenes from styrene oxides?

A8: An efficient approach involves the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−), which serves as both catalyst and solvent. This methodology enables the synthesis of 2-phenylnaphthalene and its derivatives in excellent yields with operational simplicity, showcasing high atom efficiency and broad substrate scope. []

Q9: Are there any alternative methods for synthesizing 2-phenylnaphthalenes that exploit the reactivity of styrenes?

A9: Yes, 2-phenylnaphthalenes can be efficiently synthesized from electron-rich 1-styryl-2-methoxybenzenes. This method relies on trifluoroacetic acid (TFA) catalysis to induce C-C bond cleavage, followed by a [4+2]-Diels-Alder cycloaddition reaction. Quantum chemical calculations have been instrumental in elucidating the transition state and mechanism of this cycloaddition. This method's utility extends to constructing phenanthrene skeletons and naphthalene-based ER-β agonists. []

Q10: Has the dimerization of styrene derivatives been explored as a route to 2-phenylnaphthalenes?

A10: Indeed, Lewis acid-promoted homodimerization of styrene diols provides a direct and metal-free approach for synthesizing 2-phenylnaphthalenes. This reaction proceeds through the formation of a phenylacetaldehyde intermediate, followed by a [4+2] Diels–Alder reaction, as revealed by in situ IR spectroscopy. []

Q11: What are the charge transport properties of 2-phenylnaphthalene derivatives in their liquid crystalline phases?

A11: 2-Phenylnaphthalene derivatives display intriguing charge transport characteristics in their liquid crystalline phases, particularly in smectic mesophases. These materials exhibit ambipolar (both electron and hole) transport, with mobilities significantly influenced by the degree of molecular ordering within the mesophase. The highly ordered smectic E phase, for example, exhibits exceptionally high carrier mobilities, reaching up to 10−2 cm2/Vs. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4R,5S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B7821869.png)

![Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7821887.png)